

Application Notes and Protocols for Rupintrivir Antiviral Assays

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Compound of Interest

Compound Name: *Rupintrivir-d7*

Cat. No.: *B15560183*

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Introduction

Rupintrivir (formerly AG-7088) is a potent and selective peptidomimetic inhibitor of the human rhinovirus (HRV) 3C protease, an enzyme essential for viral replication.^{[1][2][3][4]} It demonstrates broad-spectrum activity against a wide range of HRV serotypes and other picornaviruses.^{[2][5][6][7]} These application notes provide detailed protocols for utilizing appropriate cell lines to assess the antiviral efficacy of Rupintrivir against HRV.

Mechanism of Action

Human rhinoviruses, upon entering a host cell, release their single-stranded RNA genome into the cytoplasm. This RNA is translated into a single large polyprotein, which must be cleaved by viral proteases to yield mature, functional viral proteins. The HRV 3C protease is a key enzyme responsible for the majority of these proteolytic cleavages. Rupintrivir acts as an irreversible inhibitor of this 3C protease, thereby preventing the processing of the viral polyprotein and halting viral replication.^{[2][3][6]}

Recommended Cell Lines

The selection of an appropriate cell line is critical for the successful propagation of human rhinoviruses and the subsequent evaluation of antiviral compounds. The following table summarizes cell lines suitable for Rupintrivir antiviral assays.

Cell Line	Description	Virus Susceptibility	Key Applications	References
H1-HeLa	Human cervical adenocarcinoma cell line	Broad range of Human Rhinovirus (HRV) serotypes (major and minor receptor groups).	Standard for HRV propagation, antiviral susceptibility testing (CPE inhibition assays), and mechanism of action studies.	[2] [5] [6] [8] [9] [10]
MRC-5	Human fetal lung fibroblast cell line	Various picornaviruses including coxsackieviruses, echoviruses, and enteroviruses. Also supports some HRV serotypes.	Assessing the broader antiviral spectrum of Rupintrivir against other picornaviruses.	[2] [4] [5] [7]
BEAS-2B	Human bronchial epithelial cell line	Human Rhinovirus (e.g., HRV-2).	Studying the effect of Rupintrivir on virus-induced inflammatory responses (e.g., cytokine secretion).	[5] [11]
Differentiated Primary Human Airway Epithelial Cells	Primary cells cultured at an air-liquid interface	Human Rhinovirus C (HRV-C), which does not propagate well in	Propagation and antiviral testing against HRV-C strains.	[12]

immortalized cell
lines.

RAW 264.7	Murine macrophage cell line	Murine Norovirus (MNV)	Investigating the cross-genotypic activity of Rupintrivir against other viral proteases (e.g., norovirus 3C-like protease).	[13]
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Experimental Protocols

1. Cell Culture and Maintenance

- H1-HeLa and MRC-5 Cells:
 - Growth Medium: Minimal Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
 - Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
 - Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
- BEAS-2B Cells:
 - Growth Medium: DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and specific growth factors as recommended by the supplier.
 - Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

2. Virus Propagation

- Materials:
 - Confluent monolayer of H1-HeLa cells in T-75 or T-150 flasks.

- HRV stock of a known titer.
- Infection Medium: MEM with 2% FBS and 1% Penicillin-Streptomycin.
- Protocol:
 - Wash the confluent cell monolayer with phosphate-buffered saline (PBS).
 - Infect the cells with HRV at a low multiplicity of infection (MOI) of 0.01-0.1.
 - Adsorb the virus for 1 hour at 34°C, gently rocking the flask every 15 minutes.
 - After adsorption, add infection medium.
 - Incubate at 34°C until 80-90% of the cells exhibit cytopathic effect (CPE), typically within 48-72 hours.
 - Harvest the virus by subjecting the cell culture flask to three freeze-thaw cycles.
 - Clarify the viral lysate by centrifugation at 3,000 rpm for 15 minutes to remove cell debris.
 - Aliquot the supernatant containing the virus stock and store at -80°C.

3. Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of an antiviral compound to protect cells from virus-induced cell death.

- Materials:
 - H1-HeLa cells.
 - HRV stock.
 - Rupintrivir.
 - 96-well microtiter plates.
 - Cell culture medium.

- XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or MTS reagent for assessing cell viability.
- Protocol:
 - Seed H1-HeLa cells into a 96-well plate at a density of 2×10^4 cells/well and incubate overnight to form a monolayer.
 - Prepare serial dilutions of Rupintrivir in cell culture medium.
 - Remove the growth medium from the cells and add the diluted Rupintrivir.
 - Infect the cells with HRV at an MOI that causes complete CPE in 3-4 days (e.g., MOI of 0.1). Include uninfected and untreated virus-infected controls.
 - Incubate the plate at 34°C.
 - After 3-4 days, when CPE is complete in the virus control wells, assess cell viability using XTT or a similar reagent according to the manufacturer's instructions.
 - Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT).
 - Calculate the 50% effective concentration (EC₅₀), which is the concentration of Rupintrivir that protects 50% of the cells from virus-induced death.

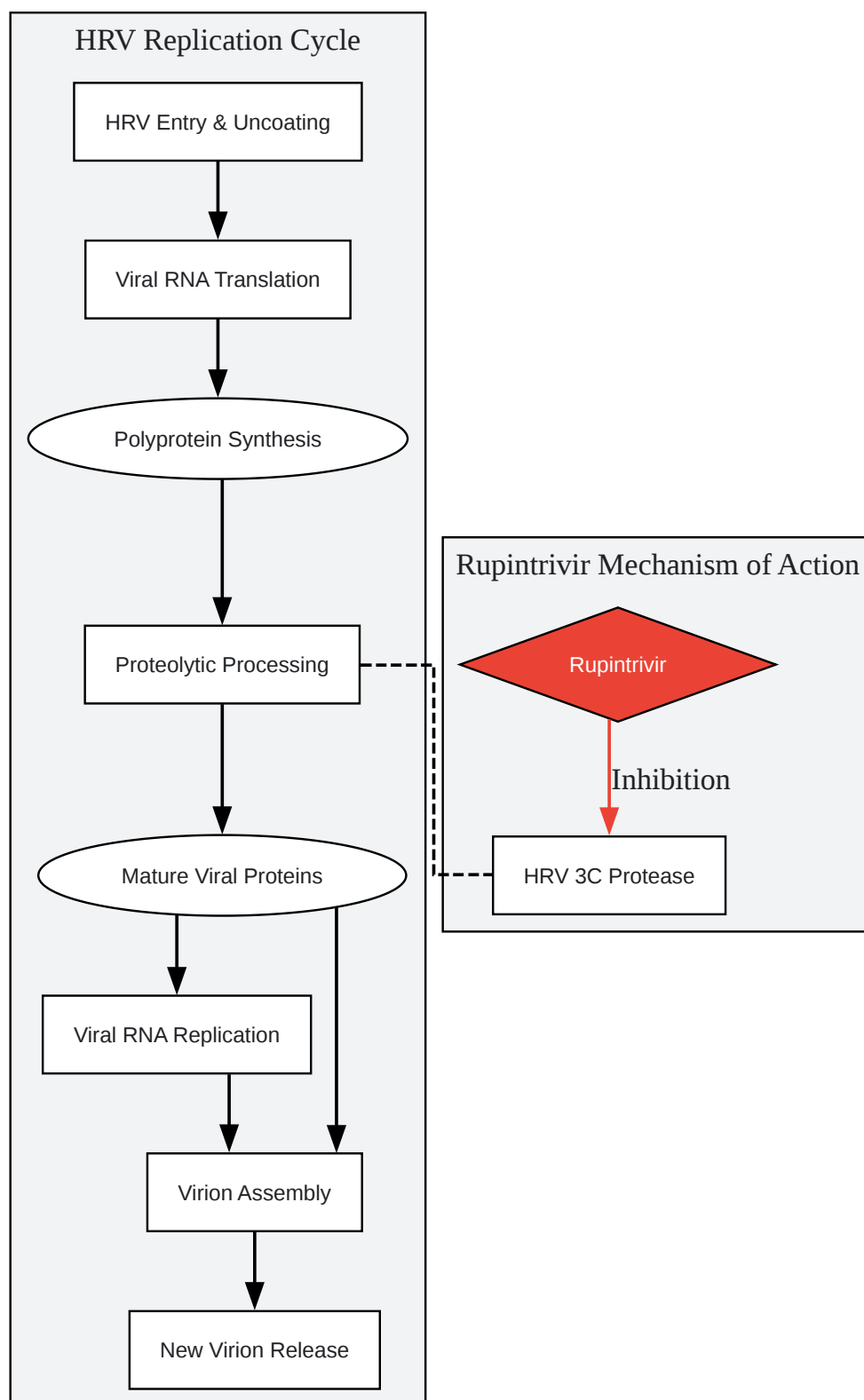
4. Cytotoxicity Assay

It is crucial to determine if the antiviral effect is due to specific inhibition of the virus or to general cytotoxicity of the compound.

- Protocol:
 - Seed H1-HeLa cells in a 96-well plate as described for the antiviral assay.
 - Add serial dilutions of Rupintrivir to the cells. Do not add the virus.
 - Incubate the plate under the same conditions as the antiviral assay.
 - After the incubation period, assess cell viability using XTT or a similar reagent.

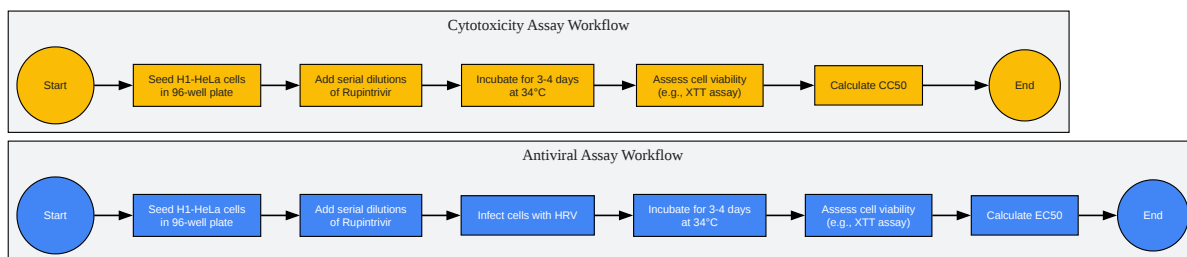
- Calculate the 50% cytotoxic concentration (CC50), which is the concentration of Rupintrivir that reduces cell viability by 50%.
- The Selectivity Index (SI) can be calculated as $CC50/EC50$, with a higher SI indicating a more favorable safety profile.

Visualizations



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Caption: Mechanism of Rupintrivir action on the HRV replication cycle.



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Caption: Workflow for Rupintrivir antiviral and cytotoxicity assays.

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